2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and potential applications. This compound consists of a thiazole ring substituted with an amine group and an ether linkage to a methylpyrrolidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine typically involves the reaction of 1-methylpyrrolidine with a thiazole derivative under specific conditions. One common method involves the use of 2-chlorothiazole as a starting material, which undergoes nucleophilic substitution with 1-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or pyrrolidine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.
Medicine: Studied for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine can be compared with other similar compounds to highlight its uniqueness:
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline: Similar structure but with a quinoxaline ring instead of a thiazole ring, leading to different chemical and biological properties.
2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine: Contains a pyrazine ring, which may impart different reactivity and applications.
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: Features a pyridine ring, which can result in distinct pharmacological and chemical characteristics.
These comparisons help to understand the unique features and potential advantages of this compound in various applications.
Eigenschaften
Molekularformel |
C8H13N3OS |
---|---|
Molekulargewicht |
199.28 g/mol |
IUPAC-Name |
2-(1-methylpyrrolidin-3-yl)oxy-1,3-thiazol-5-amine |
InChI |
InChI=1S/C8H13N3OS/c1-11-3-2-6(5-11)12-8-10-4-7(9)13-8/h4,6H,2-3,5,9H2,1H3 |
InChI-Schlüssel |
NNWLMGHVBFQPNS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1)OC2=NC=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.